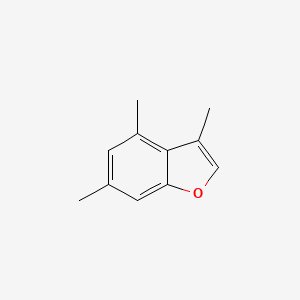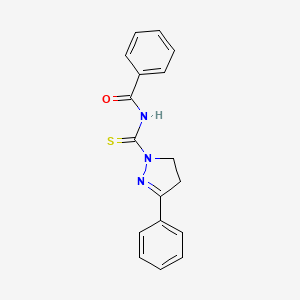
N-(3-Phenyl-4,5-dihydro-1H-pyrazole-1-carbothioyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Phenyl-4,5-dihydro-1H-pyrazole-1-carbonothioyl)benzamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of a phenyl group, a dihydropyrazole ring, and a benzamide moiety.
Métodos De Preparación
The synthesis of N-(3-Phenyl-4,5-dihydro-1H-pyrazole-1-carbonothioyl)benzamide typically involves the cyclocondensation of chalcones with hydrazine derivatives. One common method includes the reaction of chalcones with phenylhydrazine in the presence of a catalyst such as acetic acid or DMF (dimethylformamide). The reaction is carried out under reflux conditions, leading to the formation of the dihydropyrazole ring . Industrial production methods may involve the use of more efficient and scalable processes, such as microwave-assisted synthesis, which offers advantages in terms of reaction time and yield .
Análisis De Reacciones Químicas
N-(3-Phenyl-4,5-dihydro-1H-pyrazole-1-carbonothioyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and specific temperature and pressure conditions to optimize the reaction yield and selectivity .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N-(3-Phenyl-4,5-dihydro-1H-pyrazole-1-carbonothioyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory and analgesic effects. Additionally, it may interact with DNA and proteins, leading to its antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
N-(3-Phenyl-4,5-dihydro-1H-pyrazole-1-carbonothioyl)benzamide can be compared with other similar pyrazole derivatives, such as:
3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide: Known for its antipsychotic properties.
4,5-Dihydro-1H-pyrazole derivatives: These compounds have shown various biological activities, including antimicrobial and anticancer properties.
1,3,5-Trisubstituted-1H-pyrazoles: These derivatives are used in the development of fluorescent probes and materials with unique optical properties.
The uniqueness of N-(3-Phenyl-4,5-dihydro-1H-pyrazole-1-carbonothioyl)benzamide lies in its specific structural features and the combination of biological activities it exhibits, making it a valuable compound for further research and development .
Propiedades
Número CAS |
89652-19-7 |
|---|---|
Fórmula molecular |
C17H15N3OS |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
N-(5-phenyl-3,4-dihydropyrazole-2-carbothioyl)benzamide |
InChI |
InChI=1S/C17H15N3OS/c21-16(14-9-5-2-6-10-14)18-17(22)20-12-11-15(19-20)13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,21,22) |
Clave InChI |
KNXXLRSRQTZMOK-UHFFFAOYSA-N |
SMILES canónico |
C1CN(N=C1C2=CC=CC=C2)C(=S)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Fluorobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12878916.png)
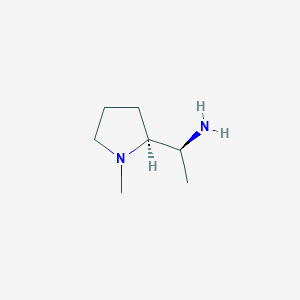
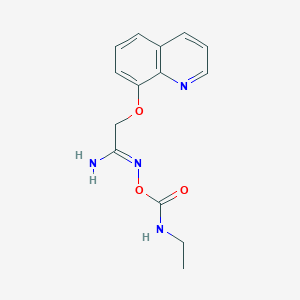
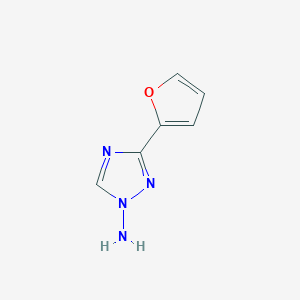
![Dicyclohexyl(2',4',6'-triisopropyl-3-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12878939.png)
![1-[(Diphenylphosphoryl)methyl]cyclohexan-1-ol](/img/structure/B12878943.png)
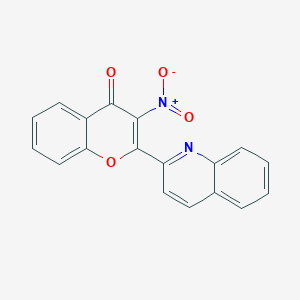

![4-(Benzo[d]thiazol-2-yl)isoxazole](/img/structure/B12878957.png)
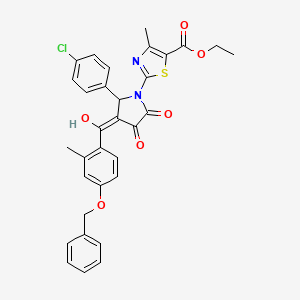
![3-{[(Furan-2-yl)methyl]sulfanyl}-5-methylbenzene-1,2-diol](/img/structure/B12878965.png)

![1,11-Bis(diphenylphosphino)-5,7-dihydrodibenzo[c,e]oxepine](/img/structure/B12878977.png)
